molecular formula C24H21N3O2 B10831308 (3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one

(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one

Cat. No.: B10831308
M. Wt: 383.4 g/mol
InChI Key: KBXKARMMNUCDEZ-CYVLTUHYSA-N
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Description

SBI-581 is an orally active and potent selective inhibitor of serine-threonine kinase TAO3. It has shown significant potential in scientific research due to its ability to inhibit invadopodia formation and promote the accumulation of TKS5α at RAB11-positive vesicles. This compound has demonstrated reasonable pharmacokinetics in mice and exhibits antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBI-581 involves multiple steps, including the formation of an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for SBI-581 are not widely documented.

Chemical Reactions Analysis

Types of Reactions

SBI-581 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAc reactions with SBI-581 yield triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SBI-581 is unique due to its high potency against TAO3 (IC50 = 42 nmol/L) and its ability to selectively inhibit invadopodia formation. Its reasonable pharmacokinetics and significant antitumor activity further distinguish it from other similar compounds .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15-

InChI Key

KBXKARMMNUCDEZ-CYVLTUHYSA-N

Isomeric SMILES

C1CNCCC1(C#CC2=C\3C(=CC=C2)NC(=O)/C3=C\C4=CC5=CC=CC=C5N4)O

Canonical SMILES

C1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O

Origin of Product

United States

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